![molecular formula C20H25NO B2906628 N-(4-ethylbenzyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine CAS No. 866042-49-1](/img/structure/B2906628.png)
N-(4-ethylbenzyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylbenzyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine, also known as SKF-82958, is a synthetic compound that belongs to the benzofuran class of drugs. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications.
Wirkmechanismus
Mode of Action
Based on its structural similarity to other quaternary ammonium compounds, it may exhibit surfactant properties and antimicrobial activity . It could potentially interact with its targets by binding to active sites, causing conformational changes, or modulating the activity of the targets .
Biochemical Pathways
The compound’s impact on biochemical pathways is not fully known. It may influence pathways related to its targets, leading to downstream effects. For instance, if the compound exhibits antimicrobial activity, it could disrupt bacterial cell wall synthesis or protein production, affecting the survival and growth of bacteria .
Result of Action
The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. If the compound acts as an antimicrobial, it could lead to the death of bacteria, potentially making it useful in treating bacterial infections .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-ethylbenzyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine in lab experiments is that it is a highly specific agonist for the D1 dopamine receptor, which means that its effects can be easily attributed to this receptor. However, one limitation is that it can be difficult to control the dose and duration of exposure to the compound, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-ethylbenzyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine. One area of interest is its potential use in the treatment of Parkinson's disease, as it has been shown to improve motor function in animal models of the disease. Another area of interest is its potential use in the treatment of schizophrenia, as it has been shown to improve cognitive function in animal models of the disease. Finally, there is also interest in exploring the potential use of N-(4-ethylbenzyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
Synthesemethoden
The synthesis of N-(4-ethylbenzyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine involves several steps, including the reaction of 4-ethylbenzyl chloride with 2,2,4-trimethyl-1,2-dihydroquinoline to form the intermediate compound 4-ethylbenzyl-2,2,4-trimethyl-1,2-dihydroquinoline. This intermediate is then reacted with o-nitrophenylpropane to form the final product N-(4-ethylbenzyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine.
Wissenschaftliche Forschungsanwendungen
N-(4-ethylbenzyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. It has been shown to act as a dopamine receptor agonist, which means it can mimic the effects of dopamine in the brain.
Eigenschaften
IUPAC Name |
N-[(4-ethylphenyl)methyl]-2,2,4-trimethyl-3H-1-benzofuran-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-5-15-7-9-16(10-8-15)13-21-18-11-6-14(2)17-12-20(3,4)22-19(17)18/h6-11,21H,5,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAGDLIHENAZGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC2=C3C(=C(C=C2)C)CC(O3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.